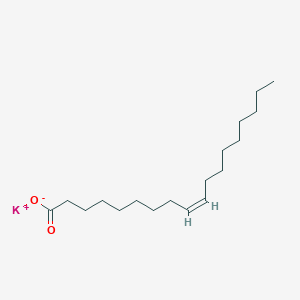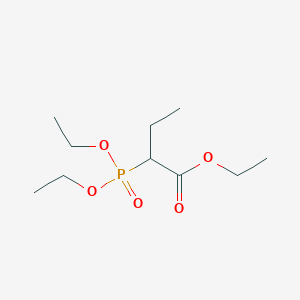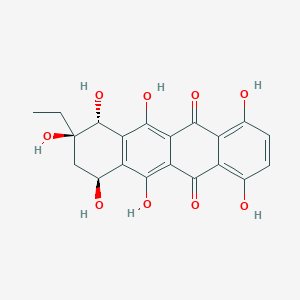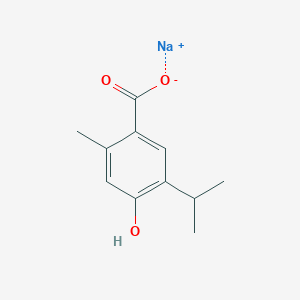
4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt, also known as ibuprofen sodium, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, fever, and inflammation. It is a derivative of propionic acid and is available in both prescription and over-the-counter forms.
Mécanisme D'action
Ibuprofen sodium works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, 4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt sodium reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Ibuprofen sodium has a number of biochemical and physiological effects. It is rapidly absorbed from the gastrointestinal tract and reaches peak plasma levels within 1-2 hours. It is metabolized in the liver and excreted in the urine. Ibuprofen sodium has a half-life of approximately 2-4 hours, depending on the dose and individual factors.
Avantages Et Limitations Des Expériences En Laboratoire
Ibuprofen sodium has a number of advantages and limitations for lab experiments. Its low cost and availability make it a popular choice for researchers studying pain and inflammation. However, its short half-life and rapid metabolism can make it difficult to maintain consistent plasma levels over time. In addition, 4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt sodium can have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Orientations Futures
There are a number of future directions for research on 4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt sodium. One area of interest is the development of more selective COX inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of the role of prostaglandins in various disease states, such as cancer and neurodegenerative disorders. Finally, there is growing interest in the use of 4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt sodium as a prophylactic treatment for Alzheimer's disease, based on its ability to reduce inflammation in the brain.
Méthodes De Synthèse
Ibuprofen sodium is synthesized by reacting 4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt with sodium hydroxide in water. The resulting product is a white crystalline powder that is highly soluble in water. The synthesis method is relatively simple and cost-effective, making 4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt sodium a widely available and affordable medication.
Applications De Recherche Scientifique
Ibuprofen sodium has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat various conditions such as osteoarthritis, rheumatoid arthritis, menstrual cramps, headaches, and fever. In addition to its clinical applications, 4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt sodium is also used as a research tool to study the mechanisms of pain and inflammation.
Propriétés
Numéro CAS |
1014-52-4 |
|---|---|
Nom du produit |
4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt |
Formule moléculaire |
C11H13NaO3 |
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
sodium;4-hydroxy-2-methyl-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O3.Na/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12;/h4-6,12H,1-3H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
NEWGTAXNYDMBSR-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+] |
SMILES |
CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)[O-])C(C)C)O.[Na+] |
Autres numéros CAS |
1014-52-4 |
Synonymes |
4-Hydroxy-5-isopropyl-2-methylbenzoic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

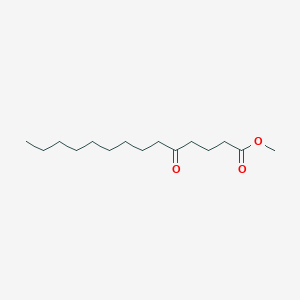
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)

